molecular formula C7H5F3N4 B13674557 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B13674557
M. Wt: 202.14 g/mol
InChI Key: JRBRVJDUUNHQMB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted pyridine derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions . This can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-4-3(2-12-5)6(11)14-13-4/h1-2H,(H3,11,13,14)

InChI Key

JRBRVJDUUNHQMB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=NN2)N

Origin of Product

United States

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